REACTION_CXSMILES
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[CH3:1][N:2]1[CH:6]=[C:5]([N+:7]([O-:9])=[O:8])[CH:4]=[C:3]1[C:10](=[O:15])C(Cl)(Cl)Cl.C(N([CH2:21][CH3:22])CC)C.[OH2:23]>C(O)C>[CH3:1][N:2]1[CH:6]=[C:5]([N+:7]([O-:9])=[O:8])[CH:4]=[C:3]1[C:10]([O:15][CH2:21][CH3:22])=[O:23]
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Name
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|
Quantity
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0.5 g
|
Type
|
reactant
|
Smiles
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CN1C(=CC(=C1)[N+](=O)[O-])C(C(Cl)(Cl)Cl)=O
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Name
|
|
Quantity
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5 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
0.26 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
5 mL
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Type
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reactant
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture is stirred at RT for 2 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
the reaction mixture is stirred at 0° C. for 30 min
|
Duration
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30 min
|
Type
|
FILTRATION
|
Details
|
the precipitate is then filtered off with suction
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CN1C(=CC(=C1)[N+](=O)[O-])C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |